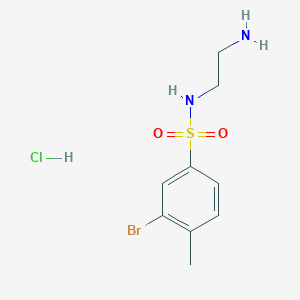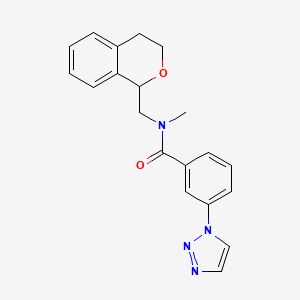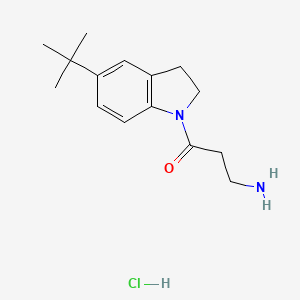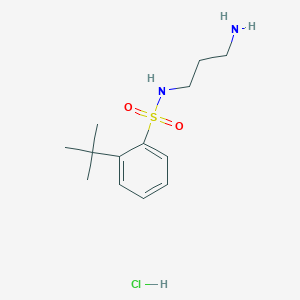![molecular formula C13H14N4OS B7640570 2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as "OTB-015" and has been shown to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of OTB-015 is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. OTB-015 has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
OTB-015 has been shown to have anti-inflammatory and anti-cancer effects in various animal models. In addition, OTB-015 has been shown to have antioxidant properties and to protect against oxidative stress. However, the biochemical and physiological effects of OTB-015 in humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OTB-015 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway in various disease models. However, one limitation of using OTB-015 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on OTB-015. One area of interest is the potential use of OTB-015 in the treatment of inflammatory bowel disease. Another area of interest is the development of more soluble forms of OTB-015 for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OTB-015 in humans.
Métodos De Síntesis
The synthesis of OTB-015 involves the reaction of 3-thiophen-2-ylpyrazole-1-carboxylic acid with isobutyl chloroformate and triethylamine in dichloromethane. The resulting product is then reacted with hydroxylamine hydrochloride in ethanol to form the final compound, OTB-015. This synthesis method has been described in detail in a publication by S. Srinivasan et al. (2015).
Aplicaciones Científicas De Investigación
OTB-015 has been shown to have potential as a therapeutic agent for various diseases. In a study by M. R. K. Mofid et al. (2019), OTB-015 was found to have anti-inflammatory effects in a mouse model of acute lung injury. The study showed that OTB-015 reduced lung inflammation and improved lung function. In another study by A. Kumar et al. (2017), OTB-015 was found to have anti-cancer properties in a mouse model of melanoma. The study showed that OTB-015 inhibited tumor growth and increased survival in the mice.
Propiedades
IUPAC Name |
2-propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9(2)13-15-14-12(18-13)8-17-6-5-10(16-17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOHMLABBQDMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)




![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)


